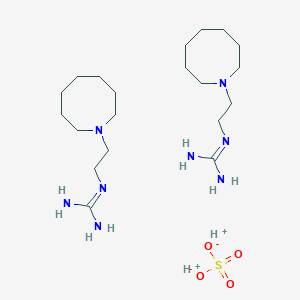![molecular formula C15H16NNaO4 B10762633 Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate](/img/structure/B10762633.png)
Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate involves several steps. One common method starts with the reaction of 1-methyl-5-(4-methylbenzoyl)pyrrole with acetic acid to form the corresponding acetic acid derivative. This is then neutralized with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the starting materials are combined under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product in high purity .
化学反应分析
Types of Reactions
Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of NSAID mechanisms and interactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Studied for its therapeutic potential in treating various inflammatory conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
The mechanism of action of Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate involves the inhibition of prostaglandin synthetase, an enzyme responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting this enzyme, the compound reduces the levels of prostaglandins, thereby alleviating inflammation and pain .
相似化合物的比较
Similar Compounds
Indomethacin: Another NSAID with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Naproxen: Known for its long-lasting effects in treating inflammation.
Uniqueness
Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate is unique due to its specific chemical structure, which provides a balance of efficacy and safety in treating inflammatory conditions. Its molecular configuration allows for effective inhibition of prostaglandin synthesis with relatively fewer side effects compared to some other NSAIDs .
属性
分子式 |
C15H16NNaO4 |
|---|---|
分子量 |
297.28 g/mol |
IUPAC 名称 |
sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate |
InChI |
InChI=1S/C15H15NO3.Na.H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;/h3-8H,9H2,1-2H3,(H,17,18);;1H2/q;+1;/p-1 |
InChI 键 |
BMSZSJMGNZHKRE-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


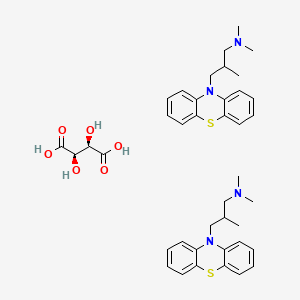
![5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol](/img/structure/B10762571.png)
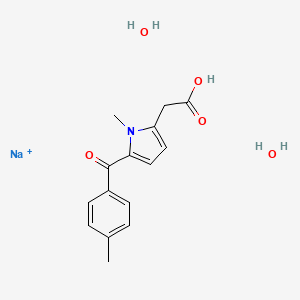
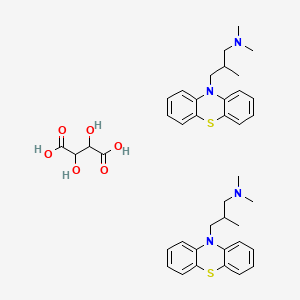
![1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B10762593.png)
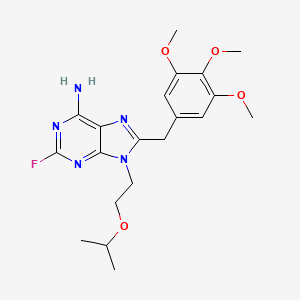
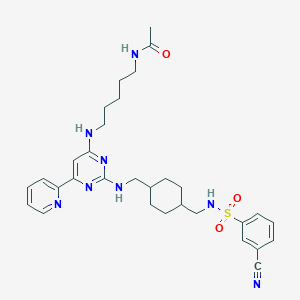
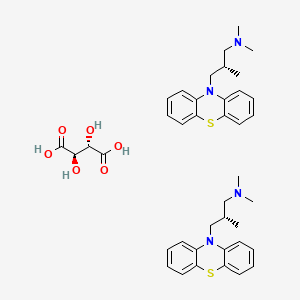

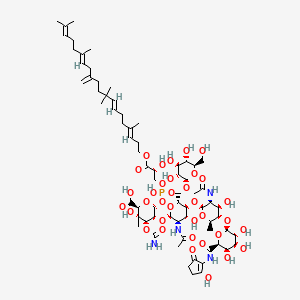
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;zinc;hydrate](/img/structure/B10762626.png)
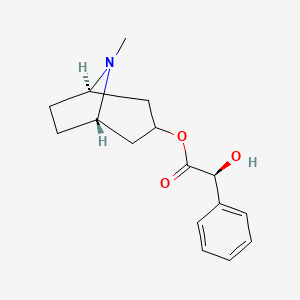
![Hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B10762637.png)
